molecular formula C14H14BrN3OS B2362074 3-Bromo-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide CAS No. 1797981-81-7

3-Bromo-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide

Cat. No.: B2362074
CAS No.: 1797981-81-7
M. Wt: 352.25
InChI Key: HTJRALNGXRXNLV-UHFFFAOYSA-N
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Description

3-Bromo-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide is a complex organic compound that features a bromine atom, a thiazole ring, and a pyrrolidine ring attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide typically involves multi-step organic reactions. One common method includes:

    Formation of the Thiazole Ring: Starting with a suitable precursor, the thiazole ring is synthesized through a cyclization reaction involving sulfur and nitrogen sources.

    Pyrrolidine Ring Formation: The pyrrolidine ring is then introduced through a nucleophilic substitution reaction.

    Bromination: The bromine atom is introduced via an electrophilic bromination reaction.

    Amide Bond Formation: Finally, the benzamide core is formed through an amide coupling reaction, typically using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the benzamide or thiazole ring.

    Substitution: Substituted derivatives where the bromine atom is replaced by another group.

Scientific Research Applications

3-Bromo-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide
  • 3-chloro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide
  • 2-bromo-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide

Uniqueness

3-Bromo-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide is unique due to the specific positioning of the bromine atom and the combination of the thiazole and pyrrolidine rings. This unique structure can result in distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

3-bromo-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN3OS/c15-11-3-1-2-10(8-11)13(19)17-12-4-6-18(9-12)14-16-5-7-20-14/h1-3,5,7-8,12H,4,6,9H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTJRALNGXRXNLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=CC(=CC=C2)Br)C3=NC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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